molecular formula C11H11NO B8298660 3-Ethylisocarbostyril

3-Ethylisocarbostyril

Cat. No. B8298660
M. Wt: 173.21 g/mol
InChI Key: PCOJUUAANWZFDU-UHFFFAOYSA-N
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Patent
US06403608B1

Procedure details

O-Toluic acid (2.0 g. 14.7 mmol) in THF (75 ml) was cooled to −78° and sec—BuLi (22.5 ml) added slowly. The resulting red solution was warmed to 0° for 30 min then cooled to −78°. Propionitrile (1.05 ml) in THF (10 ml) was added. the solution allowed to warm and stirred to RT for 16 h. Water (100 ml) was added and the product extracted into EtOAc (100 ml), washed with dilute HCl solution, water, brine, dried ((Na2SO4), and concentrated in vacuo. The crude product was purified by chromatography (SiO2; 1-5% DCM/MeOH) ) to give the title compound (1.12 g, 44%) as a white solid. δH (CDCl3) 8.37 (1H, d, J 8.0 Hz). 7.63 (1H, t, J 8.0 Hz), 7.48 (1H, d, J 8.0 Hz). 7.42 (1H, t, J 8.0 Hz), 6.33 (1H, s), 2.67 (2H, q, J 7.6 Hz), 1.33 (3H, t, J 7.6 Hz). m/z (ES+, 70V) 174 (MH+).
[Compound]
Name
O-Toluic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[Li][CH:2]([CH2:4][CH3:5])[CH3:3].[C:6](#[N:9])[CH2:7][CH3:8].[OH2:10]>C1COCC1>[CH2:4]([C:2]1[NH:9][C:6](=[O:10])[C:7]2[C:5]([CH:3]=1)=[CH:4][CH:2]=[CH:3][CH:8]=2)[CH3:5]

Inputs

Step One
Name
O-Toluic acid
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.5 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(CC)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred to RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting red solution was warmed to 0° for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −78°
TEMPERATURE
Type
TEMPERATURE
Details
to warm
EXTRACTION
Type
EXTRACTION
Details
the product extracted into EtOAc (100 ml)
WASH
Type
WASH
Details
washed with dilute HCl solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried ((Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (SiO2; 1-5% DCM/MeOH) )

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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